![molecular formula C14H14N4OS B11804362 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with a mercapto group at the 6-position and an isopropylphenyl group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-isopropylbenzaldehyde and hydrazine hydrate can form the pyrazole ring, which is then reacted with cyanamide to form the pyrazolopyrimidine core.
Introduction of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolopyrimidine core, using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing inhibitors of specific enzymes, such as Bruton’s tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases.
Biological Studies: It has been studied for its antiproliferative activity against cancer cell lines, demonstrating the ability to induce apoptosis through caspase-mediated pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as corrosion inhibitors for steel alloys.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a BTK inhibitor, the compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of B-cell receptor signaling pathways. This results in the suppression of B-cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase enzymes, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This core structure is common in various compounds with diverse biological activities, including kinase inhibitors and anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These derivatives have shown potent CDK2 inhibitory activity and cytotoxicity against cancer cell lines.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: These compounds have been studied as epidermal growth factor receptor (EGFR) inhibitors with potential antitumor activity.
Eigenschaften
Molekularformel |
C14H14N4OS |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)9-3-5-10(6-4-9)18-12-11(7-15-18)13(19)17-14(20)16-12/h3-8H,1-2H3,(H2,16,17,19,20) |
InChI-Schlüssel |
CLPBXBKFUPJHRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


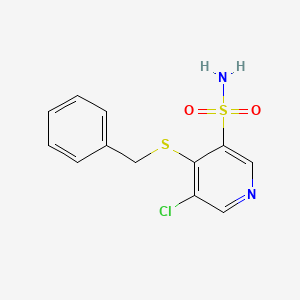
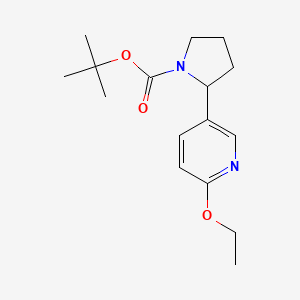
![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
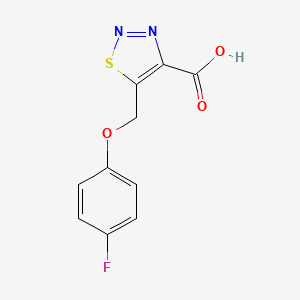
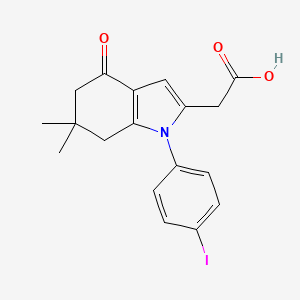

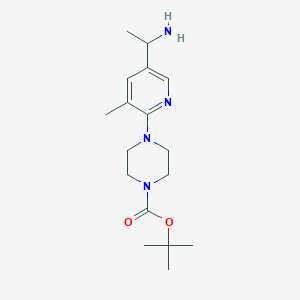

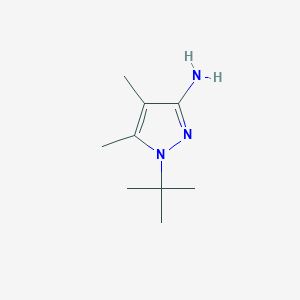
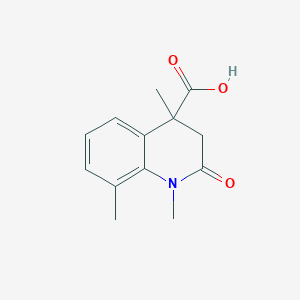
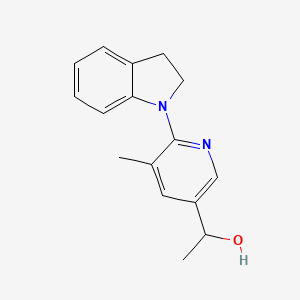
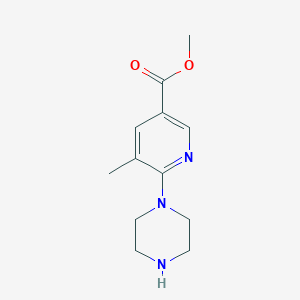
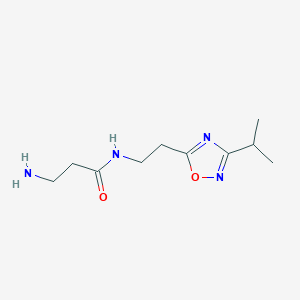
![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
